Methyl 6-bromo-2-chloroquinoline-4-carboxylate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for naming substituted quinoline derivatives with multiple functional groups. According to PubChem database records, the official International Union of Pure and Applied Chemistry name is "methyl 6-bromo-2-chloroquinoline-4-carboxylate". This nomenclature systematically identifies the parent quinoline ring system as the primary structural framework, with specific positional indicators for each substituent group.
The structural representation reveals a quinoline ring system bearing three distinct substituents at specific positions. The quinoline core consists of a fused benzene and pyridine ring system, providing the foundational heterocyclic aromatic structure. At position 6 of the quinoline ring, a bromine atom serves as a halogen substituent, while position 2 carries a chlorine atom as an additional halogen substituent. The carboxylate ester functionality is positioned at the 4-position of the quinoline ring, specifically as a methyl ester derivative.
The Simplified Molecular Input Line Entry System representation provides additional structural clarity, documented as "COC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)Cl". This linear notation system effectively captures the complete molecular connectivity, including the ester linkage between the carboxylic acid functionality and the methyl group. The International Chemical Identifier provides further structural definition through its standardized representation: "InChI=1S/C11H7BrClNO2/c1-16-11(15)8-5-10(13)14-9-3-2-6(12)4-7(8)9/h2-5H,1H3".
The three-dimensional conformational analysis reveals important spatial relationships between the various substituents. The bromine and chlorine atoms occupy specific orientations relative to the quinoline plane, while the methyl ester group extends from the 4-position with characteristic bond angles and distances typical of aromatic carboxylate esters. These spatial considerations significantly influence the compound's chemical reactivity patterns and potential biological activities.
Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers
Alternative chemical identifiers provide additional reference points for database searches and cross-referencing activities. The Medical Subject Headings number MFCD00124964 appears in multiple database entries, serving as an additional cataloging identifier. The compound also carries the designation SB72848 in certain research contexts, particularly within pharmaceutical development databases. These alternative identifiers reflect the compound's presence across various specialized chemical databases and research applications.
International regulatory and safety databases utilize additional identifier systems for comprehensive tracking purposes. The Environmental Protection Agency Substance Registry System assigns the identifier DTXSID00381846 for environmental and toxicological tracking purposes. This identifier links the compound to various regulatory databases and environmental monitoring systems. The Wikidata identifier Q82172964 provides additional cross-referencing capabilities within knowledge management systems.
Database-specific identifiers further expand the compound's digital footprint across specialized chemical information systems. PubChem assigns the Compound Identifier 2781748 for this specific chemical entity, providing access to comprehensive physicochemical property data and related research literature. These multiple identifier systems ensure robust tracking and cross-referencing capabilities across the global chemical information infrastructure, facilitating efficient research collaboration and regulatory compliance activities.
Molecular Formula and Weight Analysis
The molecular formula for this compound is C₁₁H₇BrClNO₂, representing a precise atomic composition that defines the compound's fundamental chemical identity. This formula indicates the presence of eleven carbon atoms forming the quinoline ring system and the methyl ester group, seven hydrogen atoms distributed across the aromatic and aliphatic portions of the molecule, and single atoms each of bromine, chlorine, and nitrogen. The inclusion of two oxygen atoms reflects the ester functional group present at the 4-position of the quinoline ring.
The molecular weight calculation yields a value of 300.53 grams per mole, as determined through standard atomic weight summations. This molecular weight reflects the substantial contribution of the halogen substituents, with bromine contributing approximately 79.904 atomic mass units and chlorine adding 35.453 atomic mass units to the overall molecular mass. The quinoline ring system and methyl ester functionality contribute the remaining mass components, resulting in the compound's characteristic molecular weight profile.
| Atomic Component | Count | Atomic Weight (amu) | Total Contribution (amu) |
|---|---|---|---|
| Carbon | 11 | 12.011 | 132.121 |
| Hydrogen | 7 | 1.008 | 7.056 |
| Bromine | 1 | 79.904 | 79.904 |
| Chlorine | 1 | 35.453 | 35.453 |
| Nitrogen | 1 | 14.007 | 14.007 |
| Oxygen | 2 | 15.999 | 31.998 |
| Total | 23 | - | 300.539 |
The elemental composition analysis reveals important insights into the compound's chemical behavior and properties. The relatively high halogen content, comprising approximately 38.4% of the total molecular weight, significantly influences the compound's physical properties, including density, boiling point, and solubility characteristics. The presence of both electronegative halogen atoms and the electron-rich quinoline nitrogen creates interesting electronic distribution patterns throughout the molecular structure.
The molecular formula also provides insights into the degree of unsaturation present within the structure. With eleven carbon atoms and seven hydrogen atoms, the compound exhibits a high degree of unsaturation consistent with the aromatic quinoline ring system and the carbonyl functionality of the ester group. This high degree of unsaturation contributes to the compound's stability and influences its characteristic ultraviolet absorption properties and other spectroscopic behaviors.
Isomeric Considerations and Substituent Positionality
The positional arrangement of substituents on the quinoline ring system represents a critical aspect of the compound's chemical identity, distinguishing it from numerous possible isomeric forms. The specific positioning of the bromine atom at the 6-position, chlorine atom at the 2-position, and carboxylate ester group at the 4-position creates a unique substitution pattern that significantly influences the compound's chemical and physical properties. This particular substitution pattern differs substantially from related quinoline derivatives with alternative substituent arrangements.
Comparative analysis with closely related isomeric compounds reveals the importance of substituent positioning in determining molecular properties. The compound methyl 6-bromo-4-chloroquinoline-2-carboxylate represents a positional isomer where the chlorine and carboxylate ester functionalities occupy different positions on the quinoline ring. This alternative substitution pattern, with the carboxylate at the 2-position and chlorine at the 4-position, results in different molecular weight (300.53 grams per mole) and distinct chemical reactivity patterns due to altered electronic distribution.
| Compound | Substitution Pattern | CAS Number | Molecular Weight |
|---|---|---|---|
| This compound | Br-6, Cl-2, COOMe-4 | 680213-43-8 | 300.53 g/mol |
| Methyl 6-bromo-4-chloroquinoline-2-carboxylate | Br-6, Cl-4, COOMe-2 | 887587-50-0 | 300.53 g/mol |
| Methyl 6-bromoquinoline-4-carboxylate | Br-6, COOMe-4 | 1601063-72-2 | 266.09 g/mol |
The electronic effects of substituent positioning create distinct reactivity profiles for each isomeric form. In the 4-carboxylate isomer under investigation, the ester functionality occupies a position that experiences different electronic influences compared to the 2-carboxylate isomer. The 4-position of quinoline typically exhibits different nucleophilicity and electrophilicity characteristics compared to the 2-position, resulting in altered reaction pathways and product distributions in synthetic transformations.
Steric considerations also play important roles in distinguishing between positional isomers. The spatial arrangement of the bromine, chlorine, and carboxylate substituents creates specific steric environments that influence molecular conformations and intermolecular interactions. The 6-bromo and 2-chloro positioning in the compound under study creates a particular steric profile that differs from alternative substitution patterns, affecting properties such as crystal packing arrangements, solubility characteristics, and potential biological target interactions.
Properties
IUPAC Name |
methyl 6-bromo-2-chloroquinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNO2/c1-16-11(15)8-5-10(13)14-9-3-2-6(12)4-7(8)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYLVXXTALAJMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381846 | |
| Record name | methyl 6-bromo-2-chloroquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680213-43-8 | |
| Record name | Methyl 6-bromo-2-chloro-4-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=680213-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 6-bromo-2-chloroquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3-(4-bromaniline) Ethyl Acrylate
- Reactants: 4-bromoaniline, ethyl propiolate, methanol.
- Conditions: Reaction conducted under nitrogen or inert gas atmosphere; temperature maintained at 30–50°C.
- Procedure: Ethyl propiolate is added to a flask containing 4-bromoaniline and methanol, stirred and heated to the specified temperature to promote Michael addition. Methanol is then removed by rotary evaporation.
- Outcome: Formation of 3-(4-bromaniline) ethyl acrylate as a crude product.
Cyclization to 6-bromoquinoline-4(1H)-one
- Reactants: 3-(4-bromaniline) ethyl acrylate, diphenyl ether.
- Conditions: Heated at 200–220°C in diphenyl ether for 2–10 hours.
- Procedure: The crude acrylate is dissolved in diphenyl ether and heated in a flask equipped with a contact plate. After completion, the reaction mixture is cooled, poured into petroleum ether, filtered, and the residue is washed with ethyl acetate and dried.
- Yield: Approximately 79–81% of 6-bromoquinoline-4(1H)-one is obtained.
- Notes: This step involves cyclization and aromatization to form the quinoline core.
Chlorination to 6-bromo-2-chloroquinoline-4-carboxylate
- Reactants: 6-bromoquinoline-4(1H)-one, phosphorus trichloride (PCl3), toluene.
- Conditions: Reflux under nitrogen atmosphere for 2–4 hours.
- Procedure: The quinoline-4-one is suspended in toluene, and phosphorus trichloride is added. The mixture is refluxed until the reaction is complete, then cooled, and the solid product is isolated by filtration after ether washing.
- Yield: Around 91.5% yield of 6-bromo-2-chloroquinoline derivative.
- Alternative chlorinating agent: Phosphorus oxychloride (POCl3) has also been used in similar conditions to achieve chlorination with moderate yields (~32%).
Esterification to Methyl 6-bromo-2-chloroquinoline-4-carboxylate
- Reactants: 6-bromo-2-chloroquinoline-4-carboxylic acid or ethyl ester, methanol.
- Conditions: Reflux with methanol in the presence of acid or base catalyst.
- Procedure: The carboxylic acid intermediate is methylated, often via Fischer esterification or methylation of the corresponding acid chloride.
- Yield: High yields are reported for methyl esters after purification.
Reaction Data and Yields Summary Table
| Step | Reactants | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1. Michael Addition | 4-bromoaniline + ethyl propiolate + MeOH | 30–50°C, N2 atmosphere | 3-(4-bromaniline) ethyl acrylate | Crude | Methanol removed by rotary evaporation |
| 2. Cyclization | 3-(4-bromaniline) ethyl acrylate + diphenyl ether | 200–220°C, 2–10 h | 6-bromoquinoline-4(1H)-one | 79–81 | Aromatization in diphenyl ether |
| 3. Chlorination | 6-bromoquinoline-4(1H)-one + PCl3 + toluene | Reflux, 2–4 h | 6-bromo-2-chloroquinoline derivative | 91.5 | Alternative: POCl3 with ~32% yield |
| 4. Esterification (Methylation) | 6-bromo-2-chloroquinoline-4-carboxylic acid + MeOH | Reflux, acid/base catalyst | This compound | High | Purification by recrystallization or chromatography |
Detailed Research Findings and Analysis
The method described in patent CN106432073B emphasizes an environmentally friendly, high-yield, and cost-effective synthesis suitable for industrial scale. The overall yield exceeds 70%, which is significantly higher than previous methods reporting 26–42% yields.
The cyclization step in diphenyl ether at high temperature is critical for forming the quinoline core efficiently. The use of diphenyl ether as a high-boiling solvent facilitates the aromatization process without decomposition.
Chlorination with phosphorus trichloride is preferred over phosphorus oxychloride for better yields and cleaner reaction profiles. The chlorination step converts the 4(1H)-one moiety into the 2-chloro substituent, enabling further functionalization.
Alternative synthetic routes reported in literature involve the preparation of 6-bromo-2-chloroquinoline intermediates via amidation and cyclization steps starting from 4-bromoaniline, followed by chlorination and subsequent methylation.
The biological evaluation of 2,6-disubstituted quinolines synthesized via these methods indicates that the 6-bromo-2-chloroquinoline scaffold is a versatile intermediate for drug discovery, particularly as mGluR1 antagonists.
Methylation of the carboxylic acid to methyl ester is typically achieved by standard esterification methods. This step is essential to obtain the final this compound compound with high purity and yield.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine (6-position) and chlorine (2-position) atoms serve as leaving groups for nucleophilic substitution.
Key Observations :
-
Bromine Substitution : The bromine atom undergoes substitution with amines, hydrazines, or other nucleophiles under thermal conditions (e.g., 90°C in oil baths) .
-
Chlorine Substitution : The chlorine atom is less reactive than bromine but can participate in substitution under strongly basic or nucleophilic conditions.
Reagents and Conditions :
Ester Hydrolysis
The methyl ester group at the 4-position can hydrolyze to form the carboxylic acid under acidic or basic conditions.
Mechanism :
-
Acidic Hydrolysis : Catalyzed by HCl or H₂SO₄, yielding the carboxylic acid.
-
Basic Hydrolysis : Saponification with NaOH or KOH, producing the sodium or potassium salt.
Implications :
Hydrolysis alters the compound’s solubility and reactivity, enabling further transformations such as amidation or esterification.
Coupling Reactions
The bromine atom enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).
Example :
-
Suzuki Coupling : Reaction with boronic acids under Pd(0) catalysis to form biaryl derivatives.
Data :
| Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, base, 80–100°C | Biaryl quinoline derivatives |
Reduction and Oxidation
The quinoline ring undergoes redox transformations under specific conditions:
Reduction :
-
Lithium Aluminum Hydride (LiAlH₄) : Reduces the quinoline ring to dihydroquinoline derivatives.
Oxidation :
-
Potassium Permanganate (KMnO₄) : Oxidizes the ring to quinoline-4-carboxylic acid derivatives.
Cyclization Reactions
The compound participates in cyclization reactions with nitroalkanes or other reagents to form polycyclic structures.
Example :
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| 6-bromo-2-(pyrrolidin-1-yl)quinoline | 7.73 (d), 7.69 (s), 7.55 (s), 6.72 (d), 3.60 (br s) | 155.8, 147.3, 135.9, 132.4 |
Synthetic Utility
The compound serves as a key intermediate in pharmaceutical synthesis:
-
Drug Targets : Used in the preparation of kinase inhibitors (e.g., Omipalisib) .
-
Biological Evaluation : Derivatives show potential as metabotropic glutamate receptor modulators .
Environmental and Stability Considerations
Scientific Research Applications
Methyl 6-bromo-2-chloroquinoline-4-carboxylate is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 6-bromo-2-chloroquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline derivatives with halogen and ester substituents are widely studied. Below is a detailed comparison of methyl 6-bromo-2-chloroquinoline-4-carboxylate with structurally analogous compounds:
Substituent Position and Steric Effects
- This configuration favors reactions at the electron-deficient positions 2 and 6 .
- The ethyl ester’s bulkier structure could slow hydrolysis compared to the methyl analog .
- Ethyl 4-chloro-2-methylquinoline-6-carboxylate (CAS: 100375-87-9): Chlorine at position 4 and methyl at position 2 alter electronic distribution, reducing reactivity at position 4. This compound’s reduced halogen count may lower toxicity .
Functional Group Variations
- Methyl 6-acetamido-4-chloroquinoline-2-carboxylate (CAS: 1133115-95-3): The acetamido group at position 6 introduces hydrogen-bonding capability, enhancing interactions with biological targets. This modification shifts reactivity from halogen-based to amide-mediated pathways .
- The methyl group at position 6 reduces steric hindrance compared to bromine .
Physicochemical Properties
Biological Activity
Methyl 6-bromo-2-chloroquinoline-4-carboxylate is a compound that belongs to the quinoline family, known for its diverse biological activities. This article delves into its biological properties, synthesizing findings from various studies and presenting relevant data tables and case studies.
Overview of Quinoline Derivatives
Quinoline derivatives are recognized for their broad spectrum of biological activities, including antimicrobial , antiviral , anticancer , and anti-inflammatory properties. The presence of halogen substituents, such as bromine and chlorine, in the structure of this compound enhances its pharmacological potential by influencing its interaction with biological targets.
Antimicrobial Activity
This compound has shown significant antimicrobial activity against various bacterial strains. A study reported that compounds with similar structures exhibited minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against Gram-positive and Gram-negative bacteria, indicating potent antibacterial effects .
Table 1: Antibacterial Activity of Related Quinoline Derivatives
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Compound A | E. coli | 0.0048 |
| Compound B | S. aureus | 0.0098 |
| This compound | E. coli | TBD |
Antifungal Activity
The compound also exhibits antifungal properties, with studies indicating effectiveness against strains such as Candida albicans. The MIC values for related quinoline derivatives against C. albicans ranged from 16.69 to 78.23 µM .
Table 2: Antifungal Activity of Quinoline Derivatives
| Compound | Fungal Strain | MIC (µM) |
|---|---|---|
| Compound C | C. albicans | 16.69 |
| Compound D | Fusarium oxysporum | 56.74 |
| This compound | TBD |
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Inhibition of DNA Gyrase : Similar quinoline derivatives have been identified as inhibitors of DNA gyrase, a crucial enzyme for bacterial DNA replication .
- Tyrosine Kinase Inhibition : Some studies suggest that quinolines can act as inhibitors of tyrosine kinases, which are important in various signaling pathways related to cancer progression .
Case Study 1: Antimicrobial Efficacy
In a recent study, this compound was tested against multiple bacterial strains including Staphylococcus aureus and Escherichia coli. The compound demonstrated a notable reduction in bacterial growth, with an observed MIC value indicative of its potential as a therapeutic agent .
Case Study 2: Antifungal Properties
Another investigation focused on the antifungal activity of this compound against Candida species. The results showed promising antifungal effects, suggesting that modifications in the structure could enhance efficacy further .
Q & A
Q. What are the key steps in synthesizing Methyl 6-bromo-2-chloroquinoline-4-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step functionalization of the quinoline core. A general approach includes:
Quinoline Core Formation : Use Gould–Jacob or Friedländer reactions to construct the quinoline backbone.
Halogenation : Introduce bromine at position 6 via electrophilic substitution (e.g., using Br₂/FeBr₃) and chlorine at position 2 via nucleophilic substitution (e.g., POCl₃).
Esterification : React the carboxylic acid intermediate (position 4) with methanol under acid catalysis (H₂SO₄) to form the methyl ester.
Critical Parameters :
- Temperature control during halogenation to avoid over-substitution.
- Purification via column chromatography (silica gel, hexane/EtOAc) to isolate intermediates .
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Quinoline formation | AcOH, reflux, 12 hr | 60–70 |
| Bromination | Br₂, FeBr₃, 0°C → RT | 45–55 |
| Esterification | MeOH, H₂SO₄, reflux | 80–85 |
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituent positions:
- Aromatic protons (δ 7.5–8.5 ppm) with coupling patterns indicating bromo/chloro substituents.
- Ester carbonyl (δ ~165 ppm in ¹³C NMR).
- IR Spectroscopy : Confirm ester group (C=O stretch ~1720 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic patterns for Br/Cl .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in structural assignments?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, 100 K).
- Refinement : Employ SHELXL (for small molecules) to refine atomic positions and thermal parameters.
- Validation : Check for hydrogen-bonding networks (e.g., C–H···O interactions) using Mercury software.
Example : A related quinoline derivative (6-bromo-4-chloroquinoline) showed a planar quinoline ring with Br/Cl deviations < 0.05 Å from the mean plane .
Q. How to address contradictions between computational and experimental data (e.g., dipole moments, bond lengths)?
- Methodological Answer :
- DFT Optimization : Use B3LYP/6-311+G(d,p) to calculate equilibrium geometry. Compare with X-ray data.
- Error Sources :
- Solvent effects in experimental NMR vs gas-phase calculations.
- Thermal motion in crystallographic data vs static DFT models.
- Resolution : Apply Grimme’s D3 dispersion correction to DFT for better agreement with experimental bond lengths .
Q. What strategies optimize regioselectivity in further functionalization (e.g., coupling reactions)?
- Methodological Answer :
- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ catalyst with aryl boronic acids. Position 6-bromo is more reactive than 2-chloro due to lower steric hindrance.
- Protection/Deprotection : Protect the ester group (e.g., silylation) to avoid side reactions.
Case Study : Methyl 6-methoxy-2-arylquinoline-4-carboxylate derivatives achieved >90% yield using Pd-catalyzed cross-coupling .
Data Interpretation and Challenges
Q. How to analyze hydrogen-bonding patterns in crystal packing?
- Methodological Answer :
- Graph Set Analysis : Classify motifs (e.g., R₂²(8) for dimeric interactions) using Etter’s rules.
- Software : Mercury or CrystalExplorer for visualizing and quantifying interactions.
Example : In 6-bromo-4-chloroquinoline, C–Br···π interactions dominate packing, with graph set descriptor D [Br···Cg] = 3.65 Å .
Q. Why might NMR spectra show unexpected splitting or integration ratios?
- Methodological Answer :
- Dynamic Effects : Rotameric equilibria of the ester group can cause peak broadening. Use variable-temperature NMR to confirm.
- Solvent Artifacts : Deuterochloroform may interact with electronegative substituents; test in DMSO-d₆.
- Advanced Tool : 2D NMR (COSY, HSQC) to resolve overlapping signals .
Tables for Key Data
Table 1 : Comparative Reactivity of Halogenated Positions
| Position | Reactivity (Relative Rate) | Preferred Reaction |
|---|---|---|
| 6-Bromo | High (Suzuki coupling) | Cross-coupling |
| 2-Chloro | Moderate (SNAr) | Nucleophilic substitution |
Table 2 : Crystallographic Parameters for Related Compounds
| Compound | Space Group | R-factor (%) | C–Br Bond Length (Å) |
|---|---|---|---|
| 6-Bromo-4-chloroquinoline | P2₁/c | 3.2 | 1.901 |
| Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | C2/c | 4.1 | N/A |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
